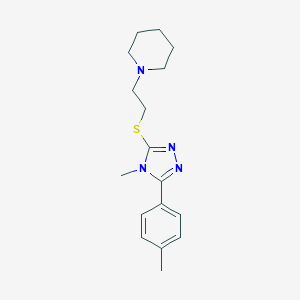
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential use in various biomedical applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. Additionally, it has been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various fungi and bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide in lab experiments include its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide. One potential direction is to investigate its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, more research is needed to determine the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound with significant potential for use in various biomedical applications. Its potent activity against various diseases and its ability to inhibit specific enzymes and signaling pathways make it a promising candidate for drug development. However, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide involves the reaction between 4-methylbenzyl chloride and 2-(1-piperidinyl)ethylamine in the presence of triethylamine. The resulting product is then treated with sodium azide and hydrazine hydrate to form the desired 1,2,4-triazole compound. Finally, the compound is reacted with sulfur to obtain the sulfide derivative.
Aplicaciones Científicas De Investigación
4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl 2-(1-piperidinyl)ethyl sulfide has been extensively studied for its potential use in various biomedical applications. It has been found to exhibit anticancer, antifungal, and antimicrobial properties. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C17H24N4S |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine |
InChI |
InChI=1S/C17H24N4S/c1-14-6-8-15(9-7-14)16-18-19-17(20(16)2)22-13-12-21-10-4-3-5-11-21/h6-9H,3-5,10-13H2,1-2H3 |
Clave InChI |
UGRAYQNMRHUQBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCCN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-(butylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275045.png)
![methyl 2-(cyclopentylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275046.png)
![methyl 2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275063.png)
![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275081.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B275099.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)